molecular formula C13H22N2O2 B12812406 6-nonyl-1H-pyrimidine-2,4-dione CAS No. 67343-01-5

6-nonyl-1H-pyrimidine-2,4-dione

Cat. No.: B12812406
CAS No.: 67343-01-5
M. Wt: 238.33 g/mol
InChI Key: QLWPACREJPPKAN-UHFFFAOYSA-N
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Description

6-Nonyl-1H-pyrimidine-2,4-dione is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a nonyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-nonyl-1H-pyrimidine-2,4-dione typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. One common method is the Biginelli reaction, which involves the three-component condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst such as hydrochloric acid or acetic acid.

Industrial Production Methods: Industrial production of pyrimidine derivatives often employs continuous flow reactors to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Nonyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed: The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Pyrimidine derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.

    Medicine: The compound has shown promise in the development of anticancer and antiviral drugs.

    Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The biological activity of 6-nonyl-1H-pyrimidine-2,4-dione is often attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.

Comparison with Similar Compounds

    6-Methyl-1H-pyrimidine-2,4-dione: Known for its antiviral properties.

    6-Phenyl-1H-pyrimidine-2,4-dione: Studied for its anticancer activity.

    6-Ethyl-1H-pyrimidine-2,4-dione: Used in the synthesis of pharmaceuticals.

Uniqueness: 6-Nonyl-1H-pyrimidine-2,4-dione stands out due to its long nonyl chain, which can influence its lipophilicity and membrane permeability. This unique structural feature can enhance its interaction with lipid membranes and improve its bioavailability in biological systems.

Properties

CAS No.

67343-01-5

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

6-nonyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C13H22N2O2/c1-2-3-4-5-6-7-8-9-11-10-12(16)15-13(17)14-11/h10H,2-9H2,1H3,(H2,14,15,16,17)

InChI Key

QLWPACREJPPKAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=O)NC(=O)N1

Origin of Product

United States

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